molecular formula C11H9N3OS B8378247 2-(Methylsulfanyl)[1,2,4]triazino[1,6-a]indol-4(1H)-one CAS No. 1233093-45-2

2-(Methylsulfanyl)[1,2,4]triazino[1,6-a]indol-4(1H)-one

Cat. No. B8378247
Key on ui cas rn: 1233093-45-2
M. Wt: 231.28 g/mol
InChI Key: JHIHJLWJSRLQDN-UHFFFAOYSA-N
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Patent
US08471005B2

Procedure details

Into a round-bottom flask 2-thioxo-2,3-dihydro-1H-[1,2,4]triazino[1,6-a]indol-4-one (9.25 g, 0.04 mol) and methyl iodide (3.42 mL, 0.0549 mol) were combined in tetrahydrofuran (200 mL). The reaction was stirred at 45° C. for one hour. The solvent was removed under vacuum to give a solid, which was next stirred for 30 minutes with saturated aqueous NaHCO3 (100 mL). The solid was filtered and washed with water, then dried on high vacuum and further by azeotrop distillation with toluene to give 2-methylsulfanyl-3H-[1,2,4]triazino[1,6-a]indol-4-one (7 g, 71%), which was used in the next step without further purification. 1H-NMR (DMSO-d6) δ 12.28 (br s, 1H), 7.87 (d, J=8.4 Hz, 1H), 7.80 (d, J=8.1 Hz, 1H), 7.43 (m, 1H), 7.28 (m, 1H), 7.18 (s, 1H), 2.64 (s, 3H).
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
3.42 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]=[C:2]1[NH:14][C:13](=[O:15])[C:5]2=[CH:6][C:7]3[C:12]([N:4]2[NH:3]1)=[CH:11][CH:10]=[CH:9][CH:8]=3.CI.[C:18]([O-])(O)=O.[Na+]>O1CCCC1>[CH3:18][S:1][C:2]1[NH:14][C:13](=[O:15])[C:5]2=[CH:6][C:7]3[C:12]([N:4]2[N:3]=1)=[CH:11][CH:10]=[CH:9][CH:8]=3 |f:2.3|

Inputs

Step One
Name
Quantity
9.25 g
Type
reactant
Smiles
S=C1NN2C(=CC3=CC=CC=C23)C(N1)=O
Name
Quantity
3.42 mL
Type
reactant
Smiles
CI
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 45° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give a solid, which
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on high vacuum and further by azeotrop distillation with toluene

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CSC1=NN2C(=CC3=CC=CC=C23)C(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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